

GZD856 vs. Ponatinib: A Comparative Guide for T315I-Mutant Chronic Myeloid Leukemia

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Compound of Interest

Compound Name: GZD856

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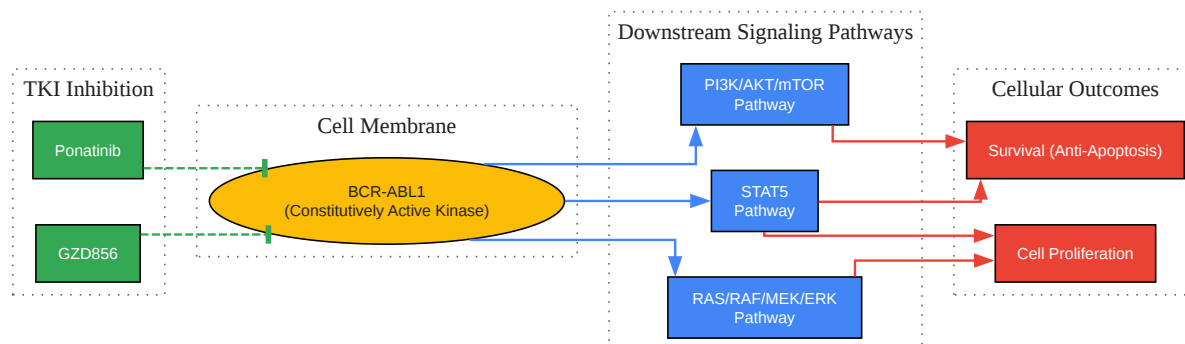
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), as it confers resistance to most approved tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two third-generation TKIs, **GZD856** (Olverembatinib, HQP1351) and the established therapeutic, ponatinib, both of which are designed to overcome this mutation.

At a Glance: Key Performance Indicators

Parameter	GZD856 (Olverembatinib)	Ponatinib
BCR-ABL1WT IC50	19.9 nM[1][2]	-
BCR-ABL1T315I IC50	15.4 nM[1][2]	Potent inhibitor[3][4][5]
Cellular Activity (Ba/F3T315I) IC50	10.8 nM[1][2]	-
Clinical Efficacy (T315I+ CML-CP)	Phase 2 (China): Major Cytogenetic Response (MCyR) in patients with a single T315I mutation showed high rates.[6] 3-year cumulative incidences of achieving MCyR, CCyR, and MMR were 79.0%, 69.0%, and 56.0% respectively in a broader TKI-resistant CML-CP population.[6]	PACE Trial (Phase 2): 70% MCyR in T315I-mutated CML-CP.[7]
Key Adverse Events	Skin hyperpigmentation, hypertriglyceridemia, proteinuria, severe thrombocytopenia.[6]	Arterial occlusive events (cardiovascular, cerebrovascular, peripheral vascular), venous thromboembolic events, heart failure, hepatotoxicity.[8][9][10]

Mechanism of Action and Signaling Pathway

Both **GZD856** and ponatinib are potent, orally bioavailable pan-BCR-ABL1 inhibitors. They function by competing with ATP for the binding site on the ABL kinase domain of the BCR-ABL1 oncoprotein. The T315I mutation sterically hinders the binding of earlier generation TKIs. The unique structural features of **GZD856** and ponatinib allow them to circumvent this hindrance and effectively inhibit the constitutively active kinase, thereby blocking downstream signaling pathways that drive CML cell proliferation and survival.



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Caption: BCR-ABL1 signaling and points of inhibition by **GZD856** and ponatinib.

Preclinical Efficacy

In Vitro Kinase and Cellular Proliferation Assays

GZD856 has demonstrated potent inhibitory activity against both wild-type and T315I-mutant BCR-ABL1. In enzymatic assays, **GZD856** inhibited wild-type BCR-ABL1 and the T315I mutant with IC₅₀ values of 19.9 nM and 15.4 nM, respectively.[1][2] Furthermore, it potently suppressed the proliferation of Ba/F3 cells engineered to express the T315I mutation, with an IC₅₀ value of 10.8 nM.[1][2] Preclinical studies have shown that ponatinib is also a potent inhibitor of the T315I mutant.[3][4][5]

In Vivo Animal Models

In mouse xenograft models using Ba/F3 cells expressing the T315I mutant, **GZD856** demonstrated significant anti-tumor efficacy. Oral administration of **GZD856** at a dose of 50 mg/kg/day for 16 consecutive days resulted in approximately 90% tumor regression.[1] In contrast, imatinib at 100 mg/kg/day showed no inhibition of tumor growth in this model.[1]

Clinical Performance

GZD856 (Olverembatinib)

Clinical development of **GZD856** (olverembatinib) has been primarily conducted in China. A pivotal Phase 2 study in patients with TKI-resistant CML, including those with the T315I mutation, has shown promising results.[6][11] In a cohort of 127 patients with chronic phase CML (CML-CP), the 3-year cumulative incidences of achieving major cytogenetic response (MCyR), complete cytogenetic response (CCyR), and major molecular response (MMR) were 79.0%, 69.0%, and 56.0%, respectively.[6] The highest response rates were observed in patients with a single T315I mutation.[6] A US-based Phase 1b clinical trial is underway to evaluate the safety, tolerability, and pharmacokinetics of **GZD856** in CML patients resistant or intolerant to at least two prior TKIs.[11]

Ponatinib

Ponatinib is an approved therapy for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients who are resistant or intolerant to prior TKI therapy, or who have the T315I mutation.[9] The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial demonstrated significant efficacy in a heavily pretreated patient population.[12] [13] In patients with T315I-mutated CML-CP, ponatinib achieved a major cytogenetic response in 70% of patients.[7] Long-term follow-up from the PACE trial shows durable responses, with an estimated 5-year overall survival of 73% in patients with CML-CP.[13]

Safety and Tolerability

A critical differentiator between these two agents is their safety profiles.

GZD856 (Olverembatinib): Common treatment-related adverse events reported in clinical trials include skin hyperpigmentation, hypertriglyceridemia, proteinuria, and severe thrombocytopenia.[6]

Ponatinib: Ponatinib carries a black box warning for arterial occlusive events (including fatal myocardial infarction and stroke), venous thromboembolic events, heart failure, and hepatotoxicity.[8][10] The 5-year follow-up of the PACE trial reported a cumulative incidence of arterial occlusive events of 25% overall and 31% in patients with CML-CP.[9] These risks necessitate careful patient selection and monitoring.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for GZD856)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **GZD856** against wild-type and T315I-mutant BCR-ABL1 kinase.

Methodology:

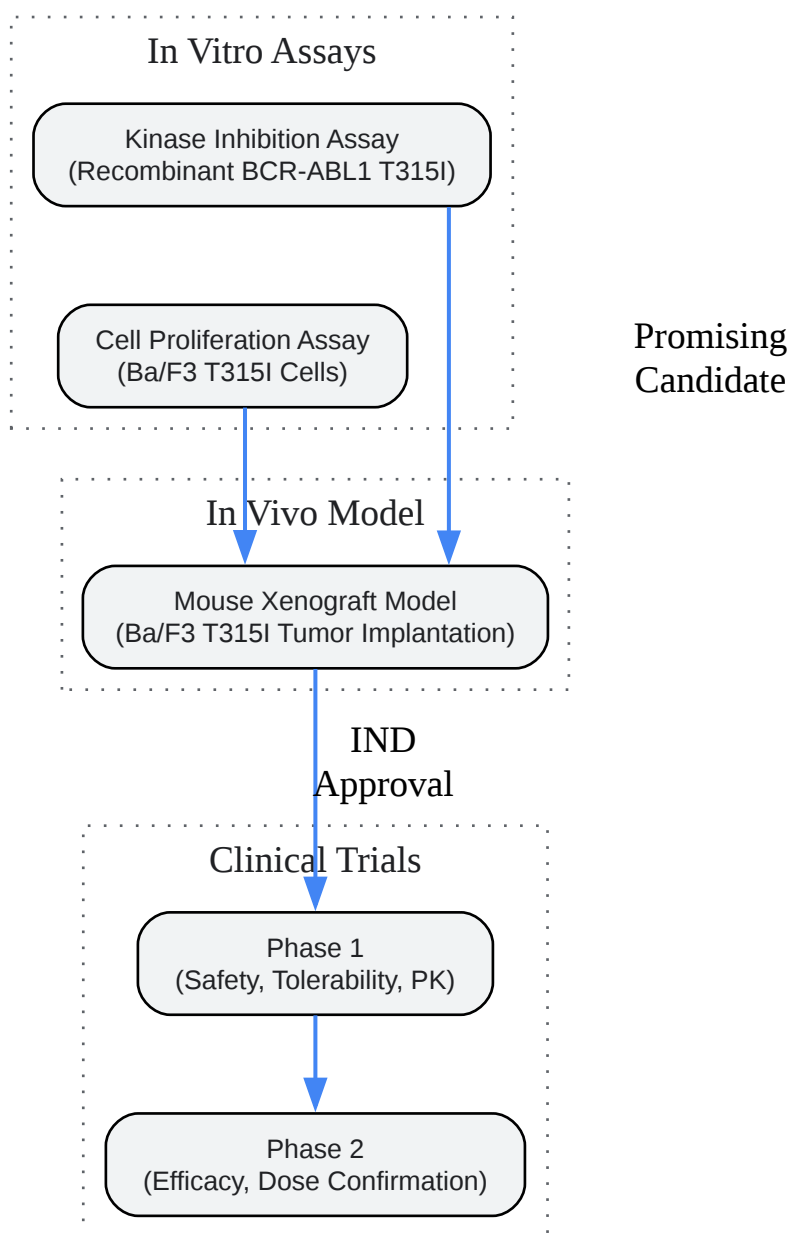
- Recombinant wild-type and T315I-mutant BCR-ABL1 enzymes were used.
- The kinase reaction was performed in a buffer containing ATP and a substrate peptide.
- **GZD856** was added at varying concentrations.
- The phosphorylation of the substrate was measured, typically using a luminescence-based assay.
- IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (for GZD856)

Objective: To assess the effect of **GZD856** on the proliferation of CML cells expressing the T315I mutation.

Methodology:

- Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were engineered to express the human BCR-ABL1 T315I fusion protein, rendering them IL-3 independent.
- These cells were seeded in 96-well plates and treated with a range of **GZD856** concentrations.
- After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo).
- IC₅₀ values were determined from the resulting dose-response curves.



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Caption: A generalized workflow for TKI development from preclinical to clinical phases.

Conclusion

Both **GZD856** and ponatinib are highly effective inhibitors of the T315I-mutant BCR-ABL1 kinase, offering crucial therapeutic options for a CML patient population with limited alternatives. Ponatinib is a well-established therapy with proven long-term efficacy, but its use is tempered by significant cardiovascular risks. **GZD856** has demonstrated potent preclinical

activity and promising early clinical data, with a seemingly more favorable safety profile to date. As more mature data from larger, global clinical trials of **GZD856** become available, a more direct and comprehensive comparison of the efficacy and long-term safety of these two important targeted therapies will be possible. For now, the choice between these agents in a clinical setting would involve a careful consideration of their respective benefit-risk profiles.

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References

1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
8. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
9. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
10. ICLUSIG® (ponatinib) for T315I Mutations in CML [iclusig.com]
11. Ascentage Pharma brings HQP1351 to the U.S. | Drug Discovery News [drugdiscoverynews.com]

- 12. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 13. mdlinx.com [mdlinx.com]
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